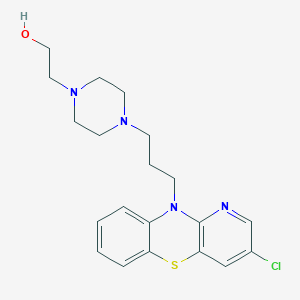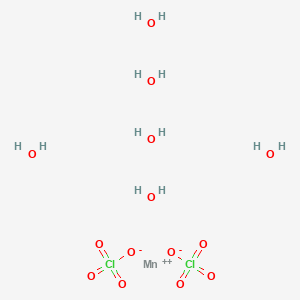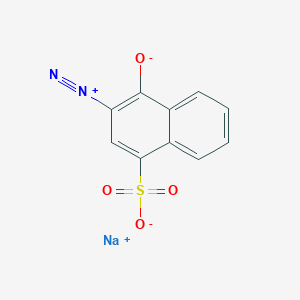
4-Hydroxy-4'-methoxybiphenyl
Vue d'ensemble
Description
4-Hydroxy-4'-methoxybiphenyl is a biphenyl derivative characterized by the presence of a hydroxyl group and a methoxy group on two different phenyl rings. While the specific compound 4-Hydroxy-4'-methoxybiphenyl is not directly synthesized or analyzed in the provided papers, the related compounds synthesized in these studies offer insights into the chemical behavior and properties that could be extrapolated to 4-Hydroxy-4'-methoxybiphenyl.
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, including Friedel-Crafts reactions, condensation reactions, and base-catalyzed transformations. For instance, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves the reaction of 4-methoxy-2-hydroxyacetophenone with 4-ethylbenzaldehyde . Another example is the synthesis of a compound from anisole and anisole acid, which experienced Friedel-Crafts reaction to produce 4,4'-dimethoxybenzophenone, followed by several steps including condensation, dehydration, and hydrolysis . These methods could potentially be adapted for the synthesis of 4-Hydroxy-4'-methoxybiphenyl.
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structure of synthesized compounds. For example, the compound mentioned in paper crystallizes in the triclinic crystal class and features O–H·O hydrogen bonds, which could be indicative of the potential molecular interactions in 4-Hydroxy-4'-methoxybiphenyl. The molecular structure is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of the compounds synthesized in these studies can provide insights into the reactions that 4-Hydroxy-4'-methoxybiphenyl might undergo. For instance, the presence of hydroxyl and methoxy groups in these compounds suggests that they could participate in various chemical reactions, such as hydrogen bonding, electrophilic substitutions, and further condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as melting points and spectroscopic characteristics (IR, 1H-NMR, MS), have been determined . These properties are influenced by the molecular structure and the nature of the substituents on the phenyl rings. The presence of electron-donating and electron-withdrawing groups, like methoxy and hydroxyl groups, can significantly affect these properties. The antimicrobial activity of some compounds has also been evaluated, suggesting potential biological applications .
Applications De Recherche Scientifique
Structural Elucidation Techniques
4-Hydroxy-4'-methoxybiphenyl and similar compounds have been subjects of structural analysis using advanced techniques. Huber and Parker (1990) demonstrated the use of NMR techniques in the structural elucidation of isomeric phenolic biphenyls, including 3-Hydroxy-4-methoxybiphenyl (Huber & Parker, 1990).
Fluorescence Properties
Bridges, Creaven, and Williams (1965) explored the fluorescence properties of several hydroxy- and amino-biphenyls, including 4-Hydroxy- and 4,4'-dihydroxybiphenyl. Their study was aimed at determining hydroxybiphenyls in biological material (Bridges, Creaven, & Williams, 1965).
Corrosion Inhibition
Research on derivatives of 4-methoxyphenyl, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has shown their application in corrosion inhibition. Bentiss et al. (2009) found that this compound effectively inhibits acidic corrosion of mild steel (Bentiss et al., 2009).
Environmental and Biological Metabolism
Maass, Hutzinger, and Safe (1975) investigated the metabolism of 4-chlorobiphenyl by lichens, which was shown to partially convert 4-chlorobiphenyl to 4-chloro-4'-hydroxybiphenyl and 4-chloro-4'-methoxybiphenyl (Maass, Hutzinger, & Safe, 1975).
Cancer Research
Srivastava et al. (2017) conducted a study on a novel curcumin ester, which included 4-hydroxy-3-methoxyphenyl in its structure, for its anti-hepatic cancer activity (Srivastava et al., 2017).
Photophysical Analysis
Szczepanik and Styrcz (2013) analyzed the structural changes in donor–acceptor derivatives of biphenyl, including 4-methoxy-2,6-dimethyl-4'-cyanobiphenyl, in the excited state. This study provided insights into the photophysical properties of such compounds (Szczepanik & Styrcz, 2013).
Atmospheric Chemistry
Liu, Wen, and Wu (2017) studied the heterogeneous reaction of coniferyl alcohol, a compound structurally similar to 4-hydroxy-4'-methoxybiphenyl, with NO3 radicals. This research contributes to our understanding of wood smoke emissions and their atmospheric reactions (Liu, Wen, & Wu, 2017).
Safety and Hazards
This compound is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
The primary targets of 4-Hydroxy-4’-methoxybiphenyl are currently unknown. This compound is a chemical with the molecular formula C13H12O2
Biochemical Pathways
A related compound, 4-hydroxybiphenyl, has been found to be involved in aucuparin biosynthesis in certain fruit trees
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORJIEYQXMZUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452569 | |
| Record name | 4-Hydroxy-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16881-71-3 | |
| Record name | 4-Hydroxy-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Hydroxy-4'-methoxybiphenyl in liquid crystal research?
A: 4-Hydroxy-4'-methoxybiphenyl serves as a crucial building block in synthesizing liquid crystal polymers. Its structure, featuring a rigid biphenyl core and a flexible alkoxy chain, allows for the creation of molecules with the order and mobility required for liquid crystalline behavior. [, , ]
Q2: How is 4-Hydroxy-4'-methoxybiphenyl incorporated into liquid crystal polymers, and what are the resulting material properties?
A: Researchers have successfully incorporated 4-Hydroxy-4'-methoxybiphenyl as a side chain mesogenic group into various polymer backbones. For example, in one study [], poly(ω-bromoalkyl-1-glycidyl-ether)s were modified with 4-Hydroxy-4'-methoxybiphenyl to yield novel side-chain liquid crystalline polymers. These polymers exhibited varying mesophases depending on the length of the alkyl spacer connecting the mesogenic group to the polymer backbone. Shorter spacers (n = 2 and 4) resulted in smectic C phases, while longer spacers (n = 10 and 12) also yielded smectic C phases. Interestingly, intermediate spacer lengths (n = 6 and 8) resulted in a nematic cybotactic phase. This demonstrates how subtle structural changes can significantly influence the self-assembly and resulting properties of these materials. []
Q3: Beyond its use in polymers, are there other applications of 4-Hydroxy-4'-methoxybiphenyl in liquid crystal research?
A: Yes, 4-Hydroxy-4'-methoxybiphenyl is a versatile building block and has been used to synthesize non-polymeric liquid crystals as well. One study [] employed it in the preparation of diacetylenic liquid crystalline diesters. These compounds, featuring a diacetylene unit in the molecular core, hold potential for applications requiring photoreactivity and potential for polymerization.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


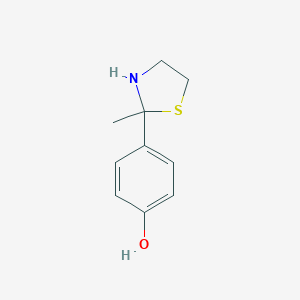
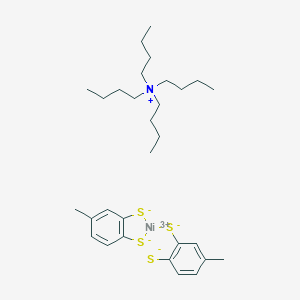
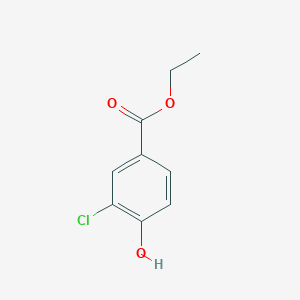

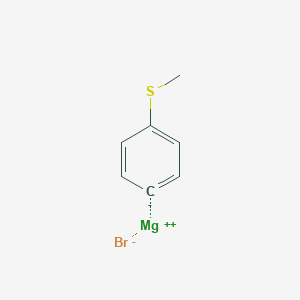
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
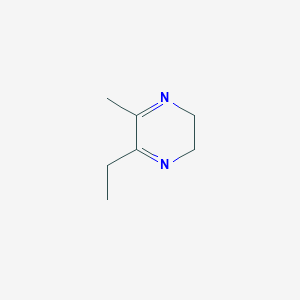
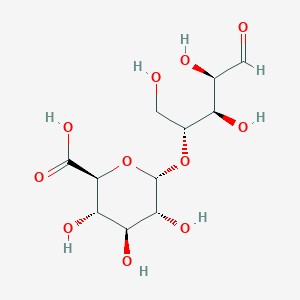
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
